molecular formula C23H23ClN4O2S B8715733 N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-78-0

N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide

Cat. No.: B8715733
CAS No.: 365430-78-0
M. Wt: 455.0 g/mol
InChI Key: OKMQMFPXFOKHLP-UHFFFAOYSA-N
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Description

N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 455.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

365430-78-0

Molecular Formula

C23H23ClN4O2S

Molecular Weight

455.0 g/mol

IUPAC Name

N-[4-[2-(1-acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C23H23ClN4O2S/c1-14(29)26-20-13-18(6-9-25-20)22-21(17-4-3-5-19(24)12-17)27-23(31-22)16-7-10-28(11-8-16)15(2)30/h3-6,9,12-13,16H,7-8,10-11H2,1-2H3,(H,25,26,29)

InChI Key

OKMQMFPXFOKHLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3CCN(CC3)C(=O)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-[4-[4-(3-chlorophenyl)-2-(4-piperidyl)-1,3-thiazol-5-yl]-2-pyridyl]acetamide dihydrochloride (0.41 g, 0.84 mmol) in tetrahydrofuran (20 mL) were added acetyl chloride (0.13 mL, 1.8 mmol) and triethylamine (0.50 mL, 3.6 mmol) sequentially, and the resulting mixture was stirred at room temperature for 30 minutes. Aqueous sodium hydrogen carbonate was added to the reaction mixture and extracted with ethyl acetate. The extracts were washed with water, dried, and concentrated. The residue was recrystallized from ethyl acetate-hexane to give a title compound (0.24 g, yield 62%).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

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